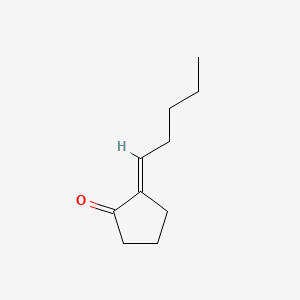
Inosine, 2'-deoxy-, 5'-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine, 2’-deoxy-, 5’-benzoate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. Inosine itself is formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inosine, 2’-deoxy-, 5’-benzoate typically involves the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). These enzymes facilitate the transfer of the 2’-deoxy-2’-fluoro-α-D-ribofuranose moiety from 2’-deoxy-2’-fluorouridine to other nucleobases . This enzymatic method is preferred over traditional chemical methods due to its efficiency and fewer steps involved.
Industrial Production Methods: Industrial production of inosine derivatives often involves large-scale enzymatic reactions. For instance, the preparation of inosine injections includes mixing inosine with sodium chloride, glycine, and sodium benzoate, followed by filtration and pH adjustment . This method ensures the stability and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Inosine, 2’-deoxy-, 5’-benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of inosine derivatives can yield xanthosine monophosphate, a key precursor in purine metabolism .
Scientific Research Applications
Inosine, 2’-deoxy-, 5’-benzoate has a wide range of applications in scientific research. It is used in the study of DNA repair mechanisms, as it can be incorporated into DNA and subsequently repaired by cellular enzymes . This property makes it valuable for understanding the processes involved in maintaining genetic integrity.
In medicine, inosine derivatives are explored for their potential neuroprotective and cardioprotective effects . They are also used in the development of antiviral and anticancer therapies due to their ability to modulate immune responses .
Mechanism of Action
The mechanism of action of Inosine, 2’-deoxy-, 5’-benzoate involves its incorporation into nucleic acids, where it can pair with multiple bases, thereby affecting the structure and function of DNA and RNA . This compound can also act as an agonist for certain receptors, promoting axonal growth and neuronal survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include inosine, deoxyinosine, and xanthosine. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness: Inosine, 2’-deoxy-, 5’-benzoate is unique due to its specific benzoate modification, which enhances its stability and potential for therapeutic applications. This modification distinguishes it from other inosine derivatives and makes it a valuable compound for research and medicine .
Properties
Molecular Formula |
C17H16N4O5 |
|---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N4O5/c22-11-6-13(21-9-20-14-15(21)18-8-19-16(14)23)26-12(11)7-25-17(24)10-4-2-1-3-5-10/h1-5,8-9,11-14,22H,6-7H2/t11-,12+,13+,14?/m0/s1 |
InChI Key |
LLKCPHDCKASGBS-OANWKOAXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)

![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)


![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)





